molecular formula C15H16N2O B8455061 1h-Pyrrolo[2,3-b]pyridine-5-methanol,2,3-dihydro-a-(4-methylphenyl)-

1h-Pyrrolo[2,3-b]pyridine-5-methanol,2,3-dihydro-a-(4-methylphenyl)-

Cat. No. B8455061
M. Wt: 240.30 g/mol
InChI Key: GSVRSNHGIUSRDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652137B2

Procedure details

To a stirred and cooled (−78° C.) solution of the bromide 4 (100 mg, 0.32 mmol) in Et2O (1.8 mL) was added dropwise 1.5 M solution of tert-butyllithium in pentane (0.45 mL, 0.67 mmol). The mixture was stirred for an additional 0.6 h at −78° C., p-tolylaldehyde (0.04 mL, 0.32 mmol) was added, and the mixture slowly allowed to warm to r.t. After 18 h the mixture was partitioned between AcOEt-brine. The aqueous layer was extracted with AcOEt (2×). The combined organic solutions were dried (MgSO4), concentrated, and the residue was purified by PTLC with CH2Cl2:MeOH=95:5 as eluent to afford alcohol 19 (15 mg, 19%) as a white solid. 1H NMR (400 MHz; CDCl3) δ 2.34 (s, 3H), 5.99 (s, 1H), 6.45 (d, J=3.5 Hz, 1H), 7.16 (d, J=7.8 Hz, 2H), 7.30-7.32 (m, 3H), 7.93 (d, J=1.8 Hz, 1H), 8.32 (d, J=2.0 Hz, 1H) and 9.77 (br s, NH).
Name
bromide
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
p-tolylaldehyde
Quantity
0.04 mL
Type
reactant
Reaction Step Three
Yield
19%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH2:10][CH2:9][N:8]([Si](C(C)(C)C)(C)C)[C:5]2=[N:6][CH:7]=1.[C:18]([Li])([CH3:21])(C)C.[CH3:23][CH2:24][CH2:25][CH2:26][CH3:27].C[CH2:29][O:30]CC>>[NH:8]1[C:5]2=[N:6][CH:7]=[C:2]([CH:29]([C:25]3[CH:26]=[CH:27][C:18]([CH3:21])=[CH:23][CH:24]=3)[OH:30])[CH:3]=[C:4]2[CH2:10][CH2:9]1

Inputs

Step One
Name
bromide
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(CC2)[Si](C)(C)C(C)(C)C
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0.45 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
p-tolylaldehyde
Quantity
0.04 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 0.6 h at −78° C.
Duration
0.6 h
CUSTOM
Type
CUSTOM
Details
After 18 h the mixture was partitioned between AcOEt-brine
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with AcOEt (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by PTLC with CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
N1CCC=2C1=NC=C(C2)C(O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 15 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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